molecular formula C20H24N4O2 B2610424 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide CAS No. 1421473-27-9

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide

Cat. No. B2610424
CAS RN: 1421473-27-9
M. Wt: 352.438
InChI Key: JNKXHDARNQGNOL-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, it has been studied for its potential neuroprotective effects. In drug discovery, it has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide involves the inhibition of specific signaling pathways. It has been shown to inhibit the activity of enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, it has been studied for its potential neuroprotective effects. In drug discovery, it has been used as a lead compound for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide in lab experiments is its specificity for certain signaling pathways. This allows researchers to target specific pathways and study their effects. However, one limitation is that this compound may not be effective in all types of cancer or neurological disorders. Further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for the study of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide. One direction is the development of new drugs based on this compound for the treatment of cancer and neurological disorders. Another direction is the study of the compound's effects on other signaling pathways and its potential applications in other fields, such as immunology and infectious diseases. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide involves several steps. The starting materials are 4-piperidin-1-ylbut-2-yn-1-amine and 4-amino-3-chloroquinazoline. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The final product is obtained after several purification steps, including filtration, washing, and drying.

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(21-11-4-7-14-23-12-5-1-6-13-23)10-15-24-16-22-18-9-3-2-8-17(18)20(24)26/h2-3,8-9,16H,1,5-6,10-15H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXHDARNQGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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